molecular formula C22H25NO4 B268322 3-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide

3-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide

Cat. No. B268322
M. Wt: 367.4 g/mol
InChI Key: XXRPJPHECJWUNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide, also known as MTB, is a compound that has been synthesized and studied for its potential therapeutic applications. MTB has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in depth. In

Mechanism of Action

The mechanism of action of 3-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Specifically, 3-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide has been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC activity, 3-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide may be able to alter the expression of genes involved in cell growth and proliferation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
3-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide has also been found to inhibit the production of pro-inflammatory cytokines, which may make it a potential anti-inflammatory agent. Additionally, 3-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide has been found to inhibit the growth of various fungal strains, suggesting that it may have potential as an antifungal agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide in lab experiments is that it has been found to be relatively non-toxic to normal cells, making it a potentially safe and effective treatment for cancer. Additionally, 3-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide has been found to be stable in various solvents, making it easy to work with in lab settings. However, one limitation of using 3-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide in lab experiments is that it can be difficult to synthesize, and may require specialized equipment and expertise.

Future Directions

There are several future directions for research on 3-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide. One area of research could be to further investigate its potential as an anti-inflammatory agent, and to determine its mechanism of action in this regard. Additionally, further research could be done to investigate its potential as an antifungal agent, and to determine its efficacy against various fungal strains. Finally, more research could be done to investigate the potential use of 3-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide in combination with other cancer treatments, such as chemotherapy and radiation therapy.

Synthesis Methods

3-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide can be synthesized using a variety of methods, but the most commonly used method involves the reaction of 4-hydroxybenzaldehyde with tetrahydrofuran-2-carbaldehyde in the presence of a base such as potassium carbonate. The resulting product is then reacted with 2-methylprop-2-en-1-ol and benzoyl chloride to produce 3-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide. This method has been found to be efficient and yields high purity 3-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide.

Scientific Research Applications

3-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide has also been investigated for its potential use as an anti-inflammatory agent, and has been found to inhibit the production of pro-inflammatory cytokines in vitro. Additionally, 3-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide has been studied for its potential use as an antifungal agent, and has been found to inhibit the growth of various fungal strains.

properties

Product Name

3-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide

Molecular Formula

C22H25NO4

Molecular Weight

367.4 g/mol

IUPAC Name

3-(2-methylprop-2-enoxy)-N-[4-(oxolan-2-ylmethoxy)phenyl]benzamide

InChI

InChI=1S/C22H25NO4/c1-16(2)14-26-20-6-3-5-17(13-20)22(24)23-18-8-10-19(11-9-18)27-15-21-7-4-12-25-21/h3,5-6,8-11,13,21H,1,4,7,12,14-15H2,2H3,(H,23,24)

InChI Key

XXRPJPHECJWUNB-UHFFFAOYSA-N

SMILES

CC(=C)COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)OCC3CCCO3

Canonical SMILES

CC(=C)COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)OCC3CCCO3

Origin of Product

United States

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